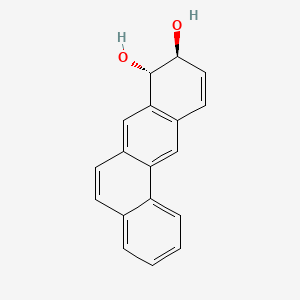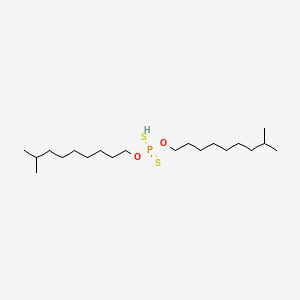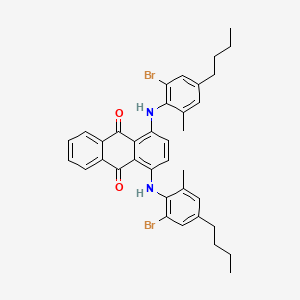
1,4-Bis(2-bromo-4-butyl-o-toluidino)anthraquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(2-bromo-4-butyl-o-toluidino)anthraquinone is a synthetic organic compound with the molecular formula C36H36Br2N2O2 and a molecular weight of 688.4912 g/mol . This compound is known for its vibrant color and is often used in various industrial applications, particularly in the dye and pigment industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(2-bromo-4-butyl-o-toluidino)anthraquinone typically involves the bromination of 1,4-diaminoanthraquinone followed by alkylation with butyl groups. The reaction conditions often require the use of bromine as the brominating agent and a suitable solvent such as acetic acid . The reaction is carried out under controlled temperatures to ensure the selective bromination and alkylation of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale bromination and alkylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(2-bromo-4-butyl-o-toluidino)anthraquinone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted anthraquinone compounds .
Scientific Research Applications
1,4-Bis(2-bromo-4-butyl-o-toluidino)anthraquinone has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Employed in staining techniques for microscopy and histology.
Medicine: Investigated for its potential use in photodynamic therapy and as a photosensitizer.
Industry: Utilized in the production of high-performance pigments and dyes for textiles and plastics
Mechanism of Action
The mechanism of action of 1,4-Bis(2-bromo-4-butyl-o-toluidino)anthraquinone involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function. Additionally, it can generate reactive oxygen species (ROS) upon exposure to light, leading to oxidative damage in cells .
Comparison with Similar Compounds
Similar Compounds
1,4-Diaminoanthraquinone: A precursor in the synthesis of 1,4-Bis(2-bromo-4-butyl-o-toluidino)anthraquinone.
1,4-Bis(2-chloro-4-butyl-o-toluidino)anthraquinone: Similar in structure but with chlorine atoms instead of bromine.
1,4-Bis(2-bromo-4-ethyl-o-toluidino)anthraquinone: Similar but with ethyl groups instead of butyl groups.
Uniqueness
This compound is unique due to its specific bromine and butyl substitutions, which confer distinct chemical and physical properties. These substitutions enhance its solubility, stability, and reactivity, making it particularly valuable in industrial and research applications .
Properties
CAS No. |
28198-04-1 |
|---|---|
Molecular Formula |
C36H36Br2N2O2 |
Molecular Weight |
688.5 g/mol |
IUPAC Name |
1,4-bis(2-bromo-4-butyl-6-methylanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C36H36Br2N2O2/c1-5-7-11-23-17-21(3)33(27(37)19-23)39-29-15-16-30(40-34-22(4)18-24(12-8-6-2)20-28(34)38)32-31(29)35(41)25-13-9-10-14-26(25)36(32)42/h9-10,13-20,39-40H,5-8,11-12H2,1-4H3 |
InChI Key |
LKKDBUMXNDIRMM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=C(C(=C1)C)NC2=C3C(=C(C=C2)NC4=C(C=C(C=C4C)CCCC)Br)C(=O)C5=CC=CC=C5C3=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




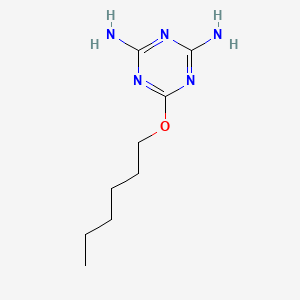
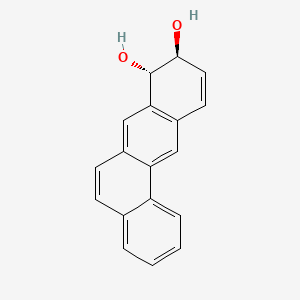


![sodium;1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2-oxido-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-4-yl]-4-aminopyrimidin-2-one;dihydrate](/img/structure/B13741905.png)




